molecular formula C17H17BrN4 B14612036 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile CAS No. 58633-06-0

5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile

Cat. No.: B14612036
CAS No.: 58633-06-0
M. Wt: 357.2 g/mol
InChI Key: ONKRVOGTAOOKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 5-bromo-2-cyanobenzene under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary amines formed are 5-bromo-2-aminobenzonitrile and 4-(diethylamino)aniline.

    Substitution: Depending on the nucleophile, products can vary widely, including methoxy or tert-butoxy derivatives.

Scientific Research Applications

5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)azobenzene: Similar in structure but lacks the bromine and cyano groups.

    5-Bromo-2-azobenzonitrile: Similar but lacks the diethylamino group.

Uniqueness

5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile is unique due to the presence of both the bromine and cyano groups, which can influence its reactivity and applications. The diethylamino group also contributes to its solubility and interaction with other molecules, making it distinct from other azo compounds.

Properties

CAS No.

58633-06-0

Molecular Formula

C17H17BrN4

Molecular Weight

357.2 g/mol

IUPAC Name

5-bromo-2-[[4-(diethylamino)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C17H17BrN4/c1-3-22(4-2)16-8-6-15(7-9-16)20-21-17-10-5-14(18)11-13(17)12-19/h5-11H,3-4H2,1-2H3

InChI Key

ONKRVOGTAOOKMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.